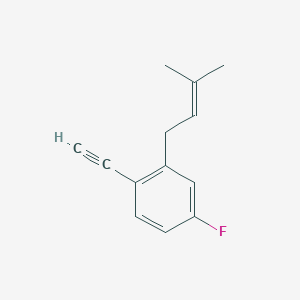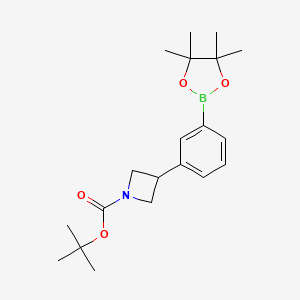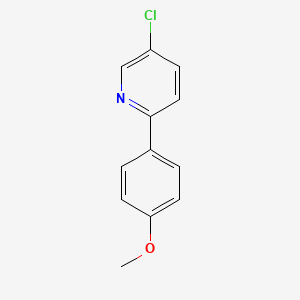
5-Chloro-2-(4-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid or ester with a halogenated aromatic compound. For instance, 2-(4-methoxyphenyl)pyridine can be synthesized by coupling 4-methoxyphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and bases is crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
5-Chloro-2-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-(4-methoxyphenyl)pyridine derivatives.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)piperidine.
科学研究应用
5-Chloro-2-(4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivatives used.
相似化合物的比较
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another chlorinated pyridine with different substitution patterns.
4-(5-Chloro-2-methoxyphenyl)pyrimidine: A pyrimidine derivative with similar substituents.
Uniqueness
5-Chloro-2-(4-methoxyphenyl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both chlorine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
652148-95-3 |
|---|---|
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC 名称 |
5-chloro-2-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 |
InChI 键 |
GPGSVUJPTPLWSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




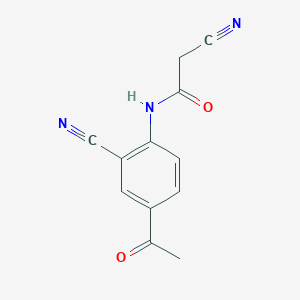
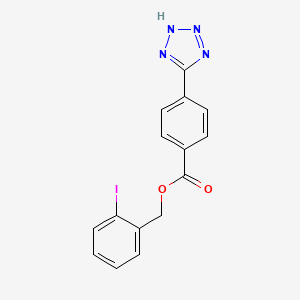
![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
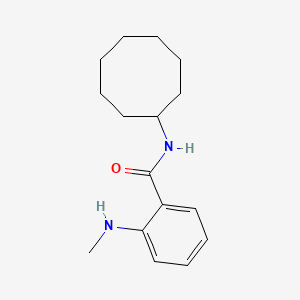

![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
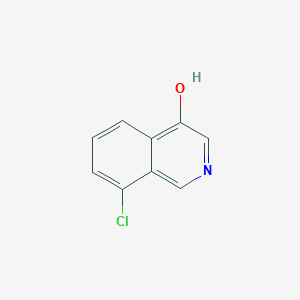
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
